Dihydromollugin

Description

Structure

3D Structure

Properties

IUPAC Name |

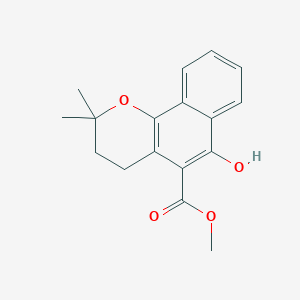

methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYYGWMASCNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydromollugin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin is a naturally occurring naphthoquinone derivative that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways.

Natural Source of this compound

The principal natural source of this compound is the plant Rubia cordifolia L., commonly known as Indian Madder or Manjistha.[1] This perennial climbing plant, belonging to the Rubiaceae family, has a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1] The roots of Rubia cordifolia are rich in a variety of bioactive compounds, including anthraquinones and naphthoquinones, with this compound being a notable constituent.[1] While other species within the Rubiaceae family are known to produce related compounds, Rubia cordifolia remains the most cited and commercially viable source for the isolation of this compound and its precursor, mollugin.

Isolation and Purification of this compound

The isolation of this compound from Rubia cordifolia involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methods for the isolation of mollugin, a closely related and more extensively studied compound from the same plant source. These methods are directly applicable to the isolation of this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This method offers a more efficient extraction compared to conventional techniques.

-

Plant Material Preparation: Air-dry the roots of Rubia cordifolia and grind them into a coarse powder.

-

Extraction:

-

Place the powdered root material in a suitable vessel for microwave extraction.

-

Add 70% (v/v) ethanol as the extraction solvent at a solid-liquid ratio of 1:20 (g/mL).

-

Apply microwave power of approximately 460 W for an extraction time of 4 minutes.

-

-

Filtration and Concentration:

-

Filter the resulting extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Protocol 2: Conventional Solvent Extraction

-

Plant Material Preparation: As described in Protocol 1.

-

Extraction:

-

The powdered root bark (e.g., 175g) is subjected to successive extractions, first with a 1:1 chloroform/methanol mixture (e.g., 2.4L) and then with methanol (e.g., 1.2L).[2]

-

The mixture is agitated, for instance on a rotary shaker, for a specified duration.

-

-

Filtration and Concentration:

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure to yield the crude extract.[2]

-

Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective technique for the purification of target compounds from complex mixtures.

-

Crude Extract Preparation: The crude extract obtained from the initial extraction is used as the starting material. For enhanced purity of the starting material, an ethyl acetate-water partition can be performed.

-

Solvent System: A two-phase solvent system is employed. A commonly used system for mollugin purification is light petroleum (boiling point 60-90°C)-ethanol-diethyl ether-water in a volumetric ratio of 5:4:3:1.

-

HSCCC Operation:

-

The upper phase of the solvent system is used as the stationary phase.

-

The lower phase is used as the mobile phase.

-

The crude extract is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC instrument.

-

The separation is performed at an appropriate flow rate and rotational speed.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Final Purification: The fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

Data Presentation

The following table summarizes quantitative data obtained from the isolation of mollugin, which serves as a representative analogue for this compound.

| Parameter | Value | Reference |

| Starting Material | Crude ethanol extract of Rubia cordifolia | |

| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | |

| Yield | 46 mg from 500 mg of crude extract | |

| Purity | 98.5% (as determined by HPLC) |

Biological Activity and Signaling Pathways

This compound and its analogue mollugin have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Mollugin and its derivatives have been shown to inhibit the activation of NF-κB.[3][4][5] This inhibition is thought to occur through the suppression of the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] By blocking this pathway, this compound can reduce the expression of pro-inflammatory genes, including cytokines and chemokines.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in the inflammatory process. Mollugin has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the JAK-STAT pathway.[7][8] It is suggested that mollugin acts as a JAK2 inhibitor, thereby preventing the phosphorylation of STAT1 and STAT3 and subsequent downstream inflammatory gene expression.[7][8]

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is a systematic process that progresses from the raw plant material to the pure, identified compound.

Conclusion

This compound, sourced from the roots of Rubia cordifolia, represents a promising natural product with well-documented anti-inflammatory potential. The isolation and purification of this compound can be efficiently achieved through a combination of modern extraction techniques and advanced chromatographic methods. Further investigation into its mechanisms of action, particularly its inhibitory effects on the NF-κB and JAK-STAT signaling pathways, will be crucial for its development as a potential therapeutic agent for inflammatory diseases. This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Mollugin Derivatives as Anti-Inflammatory Agents: Design, Synthesis, and NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]

- 6. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mollugin Inhibits the Inflammatory Response in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Blocking the Janus Kinase-Signal Transducers and Activators of Transcription Signaling Pathway [jstage.jst.go.jp]

A Technical Guide to the Synthesis and Purification of Dihydromollugin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a naturally occurring naphthoic acid ester, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and data to support research and development efforts. The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its precursor, Mollugin. This guide will first detail the synthesis of Mollugin, followed by its conversion to this compound and the subsequent purification process.

Synthesis of Mollugin

The synthesis of Mollugin serves as the foundational step in obtaining this compound. A robust method for synthesizing Mollugin initiates from methyl 1,4-dihydroxynaphthalene-2-carboxylate.

Experimental Protocol: Synthesis of Mollugin

-

Reaction Setup: A solution of methyl 1,4-dihydroxynaphthalene-2-carboxylate (1 equivalent) is prepared in toluene.

-

Addition of Reagents: To this solution, add 3-chloro-3-methyl-1-butyne (3 equivalents), potassium carbonate (K2CO3, 2 equivalents), and copper(I) chloride (CuCl, 1 equivalent).

-

Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen (N2) atmosphere for 24 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Crude Purification: Upon completion, the mixture is filtered and the filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Mollugin is purified by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (10:1).[1]

Synthesis of this compound

This compound is synthesized from Mollugin via catalytic hydrogenation. This reaction selectively reduces the double bond in the pyran ring of the Mollugin molecule.

Experimental Protocol: Catalytic Hydrogenation of Mollugin

-

Catalyst Selection: A common catalyst for such hydrogenations is Palladium on carbon (Pd/C) or Platinum dioxide (PtO2).

-

Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker bottle), dissolve Mollugin in an appropriate solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add the hydrogenation catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: The vessel is then placed in a hydrogenation apparatus, flushed with hydrogen gas, and pressurized (typically 1-4 atm). The reaction is stirred at room temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.

Synthesis Workflow

Caption: Synthetic pathway from starting material to this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting material, byproducts, and residual catalyst. Column chromatography is the recommended method for this purpose.

Experimental Protocol: Column Chromatography Purification

A specific, validated protocol for the purification of this compound is not detailed in the available literature. However, a general procedure using silica gel column chromatography can be adapted and optimized.

-

Preparation of the Column: A glass column is packed with silica gel (e.g., 230-400 mesh) as the stationary phase using a suitable solvent to create a slurry.

-

Loading the Sample: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a mobile phase. The polarity of the mobile phase is a critical parameter and should be determined by preliminary TLC analysis. A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

Data Presentation

Table 1: Synthesis and Purification Summary (Hypothetical Data)

| Step | Product | Starting Material | Key Reagents/Method | Yield (%) | Purity (%) |

| 1 | Mollugin | Methyl 1,4-dihydroxynaphthalene-2-carboxylate | 3-chloro-3-methyl-1-butyne, K2CO3, CuCl | 70-80 | >95 (after chromatography) |

| 2 | This compound | Mollugin | Catalytic Hydrogenation (e.g., Pd/C, H2) | 85-95 | >98 (after chromatography) |

Note: The yield and purity data for the catalytic hydrogenation of Mollugin are hypothetical and should be determined experimentally.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Data

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature. Researchers should acquire and interpret these spectra to confirm the structure of the synthesized compound. The expected spectra would show the absence of the vinyl protons present in Mollugin and the appearance of new aliphatic protons corresponding to the reduced pyran ring.

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological signaling pathways directly modulated by this compound. While related compounds have been studied for their effects on pathways such as MAPK/ERK and PI3K/Akt, dedicated research is required to elucidate the specific molecular mechanisms of action for this compound.

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound, starting from the synthesis of its precursor, Mollugin. While the synthesis of Mollugin is well-documented, the catalytic hydrogenation to this compound and its subsequent purification require further experimental optimization to establish a robust and reproducible protocol. The lack of detailed spectroscopic and biological data for this compound highlights an area ripe for further investigation, offering opportunities for novel discoveries in the field of medicinal chemistry and drug development.

References

Dihydromollugin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Dihydromollugin, a naturally occurring naphthoic acid ester. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is a derivative of mollugin, a compound found in plants of the Rubiaceae family. Its chemical structure is characterized by a dihydropyran ring fused to a naphthoquinone core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5-carboxylate |

| CAS Number | 60657-93-4[1][2][3] |

| Molecular Formula | C₁₇H₁₈O₄[1][2][3][4] |

| SMILES | O=C(C1=C(CCC(C)(C)O2)C2=C3C=CC=CC3=C1O)OC[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 286.32 g/mol [1][2] |

| Appearance | Solid[5] |

| Melting Point | Data not available[5] |

| Boiling Point | Data not available[5] |

| Solubility | Data not available[5] |

| Stability | Stable under recommended storage conditions.[5] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5] |

Natural Occurrence and Synthesis

This compound is a natural product isolated from various plant species, most notably from the roots of Rubia cordifolia and Pentas longiflora.[4] These plants have a history of use in traditional medicine.[4]

The chemical synthesis of this compound has been reported, providing a means to obtain the pure compound for research purposes. One synthetic approach involves the reaction of 1,4-dihydroxy-2-naphthoic acid as a starting material.[6] Another reported synthesis involves the subsequent oxidation of the intermediate 3,4-dihydromollugin with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield mollugin.[6]

Biological Activity

This compound has been reported to exhibit several biological activities, including antiviral and anti-tumor properties.[6] However, detailed mechanistic studies on the purified compound are limited. Much of the current understanding is derived from studies on the extracts of Rubia cordifolia or on the closely related and more abundant compound, mollugin.

Antiviral Activity

Extracts of Rubia cordifolia, containing this compound, have shown inhibitory activity against the Hepatitis B virus.[1] The specific contribution and mechanism of action of this compound to this activity require further investigation.

Anti-Tumor and Cytotoxic Activity

This compound is mentioned among the constituents of Rubia cordifolia which is known for its anti-tumor properties.[6] While direct studies on this compound are scarce, the related compound mollugin has been shown to induce apoptosis in various cancer cell lines.[7] It is plausible that this compound shares some of these cytotoxic activities.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively reported in the literature. However, standard assays for cytotoxicity and antiviral activity can be adapted.

Cytotoxicity Assay (MTT Assay) - General Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Workflow for a General MTT Assay:

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of the extracts from which it is isolated and of related compounds like mollugin, some potential pathways can be hypothesized. It is crucial to note that the following diagrams represent potential mechanisms that require experimental validation for this compound.

Hypothetical Anti-Inflammatory and Anti-Tumor Signaling

Mollugin has been reported to exert anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB signaling pathway. Given the structural similarity, this compound might act through a similar mechanism.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic applications, particularly in the areas of antiviral and anti-cancer research. While its basic chemical properties are known, there is a significant lack of data regarding its specific physical properties, detailed biological activity, and mechanism of action. Future research should focus on:

-

Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, and solubility in various solvents is essential for its further development.

-

Isolation and Purification: Development of standardized protocols for the efficient isolation and purification of this compound from its natural sources.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by purified this compound to validate its antiviral and anti-tumor activities.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.

This technical guide serves as a foundational resource to encourage and guide further scientific inquiry into this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ijrpr.com [ijrpr.com]

- 3. journalofsports.com [journalofsports.com]

- 4. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. Secondary metabolites and biological activity of Pentas species: A minireview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Dihydromollugin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a derivative of the naturally occurring compound mollugin, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Mollugin itself has been recognized for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] This technical guide provides a comprehensive overview of the spectroscopic data of mollugin, which serves as a proxy for this compound in the absence of specific data for the latter, and delves into the mechanistic aspects of its presumed biological activity. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel anti-inflammatory agents.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of mollugin and its derivatives is heavily reliant on ¹H and ¹³C NMR spectroscopy.[1] The following tables summarize the theoretical chemical shifts for the core structure.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 3.5 - 3.7 | m | - |

| H-4 | 2.8 - 3.0 | m | - |

| H-7 | 7.9 - 8.1 | d | 8.0 |

| H-8 | 7.4 - 7.6 | t | 7.5 |

| H-9 | 7.6 - 7.8 | t | 7.5 |

| H-10 | 8.2 - 8.4 | d | 8.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

| CH₃ (C2') | 1.4 - 1.6 | s | - |

| CH₃ (C2') | 1.4 - 1.6 | s | - |

Note: These are predicted values based on the structure of mollugin and general principles of NMR spectroscopy. Actual values for this compound may vary.

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 75 - 80 |

| C-3 | 30 - 35 |

| C-4 | 20 - 25 |

| C-4a | 120 - 125 |

| C-5 | 155 - 160 |

| C-6 | 110 - 115 |

| C-6a | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 120 - 125 |

| C-9 | 128 - 133 |

| C-10 | 115 - 120 |

| C-10a | 145 - 150 |

| C-10b | 118 - 123 |

| C=O | 165 - 170 |

| OCH₃ | 50 - 55 |

| C-2' | 78 - 83 |

| CH₃ (C2') | 25 - 30 |

| CH₃ (C2') | 25 - 30 |

Note: These are predicted values based on the structure of mollugin and general principles of NMR spectroscopy. Actual values for this compound may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of synthetic compounds. For mollugin derivatives, HRMS is used to verify the successful synthesis and purity of the compounds.[1]

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 287.1283 |

| [M+Na]⁺ | 309.1102 |

Note: These values are calculated based on the presumed molecular formula of this compound (C₁₇H₁₈O₄).

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of mollugin derivatives, which would be applicable to this compound.

Synthesis of Mollugin Derivatives

Mollugin is typically prepared by the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene. This compound would likely be synthesized via the catalytic hydrogenation of mollugin.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using a high-resolution mass spectrometer, such as a UHPLC-Q-Orbitrap MS. This technique provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule.

Signaling Pathway Analysis

Mollugin and several "dihydro-" compounds, such as Dihydromyricetin and Dihydrotanshinone I, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition is a key strategy in the development of anti-inflammatory drugs.[4]

The canonical NF-κB signaling pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.

It is proposed that this compound, like its parent compound and other related molecules, inhibits this pathway. The diagram below illustrates the key steps in the NF-κB signaling cascade and the likely point of intervention for this compound.

Conclusion

This technical guide provides a summary of the available spectroscopic information and a hypothesized mechanism of action for this compound. While direct experimental data for this compound remains to be published, the data from its parent compound, mollugin, and related "dihydro-" compounds offer valuable insights into its potential chemical and biological properties. The inhibition of the NF-κB signaling pathway represents a promising avenue for the development of this compound as a novel anti-inflammatory agent. Further research is warranted to isolate or synthesize this compound, fully characterize its spectroscopic properties, and validate its efficacy and mechanism of action in preclinical models.

References

- 1. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydromollugin: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin, a natural naphthoic acid ester derived from the plant Rubia cordifolia, is a compound of emerging interest in the field of pharmacology. This technical guide provides a comprehensive overview of the biological activities of this compound and its related compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activity of this compound and Mollugin Derivatives

This compound and other derivatives of mollugin have demonstrated a range of biological activities, most notably antiviral and anti-inflammatory effects. The primary mechanism of action for the anti-inflammatory properties of mollugin derivatives has been identified as the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound and related mollugin derivatives.

| Compound | Biological Activity | Test System | Quantitative Value |

| This compound | Antiviral (Hepatitis B Virus) | Human Hep3B cells | IC50: 2 µg/mL |

| This compound | Cytotoxicity | Human Hep3B cells | CC50: 8.2 µg/mL |

| Mollugin Derivative (6d) | NF-κB Inhibition | HeLa cells | IC50: 3.81 µM[1] |

| Mollugin Derivative (4f) | Anti-inflammatory | Xylene-induced ear edema in mice | 83.08% inhibition[1][2] |

| Mollugin | Anti-inflammatory | Xylene-induced ear edema in mice | 49.72% inhibition[3] |

| Ibuprofen (Reference) | Anti-inflammatory | Xylene-induced ear edema in mice | 47.51% inhibition[3] |

| Mesalazine (Reference) | Anti-inflammatory | Xylene-induced ear edema in mice | 47.24% inhibition[3] |

Signaling Pathways

The anti-inflammatory effects of mollugin and its derivatives are primarily mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay against Hepatitis B Virus (HBV)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a compound against HBV in a stable HBV-producing cell line.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.[2][4][5]

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (or test compound)

-

Lamivudine (positive control)

-

96-well cell culture plates

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for Hepatitis B surface antigen (HBsAg)

-

Reagents for quantifying HBV DNA (e.g., real-time PCR)

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 4 × 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the positive control (lamivudine) in the culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 8 days), changing the medium with freshly prepared compounds daily.[2]

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the amount of HBsAg in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Optionally, extract HBV DNA from the supernatants and quantify using real-time PCR to assess the effect on viral replication.[4]

-

Calculate the percentage of inhibition of HBsAg secretion (and HBV DNA replication) for each concentration of the compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cell viability and cytotoxic effects of a compound.

Cell Line: Human Hep3B cells (or other relevant cell line).

Materials:

-

Hep3B cells

-

DMEM with 10% FBS and antibiotics

-

This compound (or test compound)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Cell Line: HeLa cells (or other suitable cells) transiently or stably transfected with an NF-κB-driven luciferase reporter construct.

Materials:

-

Transfected HeLa cells

-

DMEM with 10% FBS and antibiotics

-

Mollugin derivative (or test compound)

-

TNF-α (or other NF-κB activator)

-

96-well opaque plates

-

Luciferase assay reagent

Procedure:

-

Seed the transfected HeLa cells in a 96-well opaque plate.

-

Pre-treat the cells with different concentrations of the mollugin derivative for a specified time.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway. Include a non-stimulated control and a stimulated vehicle control.

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity (e.g., to a co-transfected control reporter or total protein concentration).

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

Xylene-Induced Ear Edema in Mice

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Animals: Male Kunming mice (or other suitable strain).

Materials:

-

Mice

-

Mollugin derivative (or test compound)

-

Xylene

-

Reference anti-inflammatory drug (e.g., ibuprofen)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into groups: control, model (xylene only), positive control (reference drug), and test groups (different doses of the mollugin derivative).

-

Administer the test compounds and the reference drug to the respective groups (e.g., by oral gavage) one hour before inducing inflammation. Administer the vehicle to the control and model groups.

-

Induce inflammation by applying a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

-

After a specific time (e.g., 15 minutes), sacrifice the mice by cervical dislocation.

-

Use a cork borer to cut circular sections from both the right (treated) and left (control) ears and weigh them.

-

The difference in weight between the right and left ear punches is a measure of the edema.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the model group using the following formula:

-

Inhibition (%) = [(Edema_model - Edema_treated) / Edema_model] x 100

-

Conclusion

This compound and its related compounds represent a promising class of natural products with demonstrated antiviral and anti-inflammatory activities. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compounds as potential therapeutic agents. The well-defined mechanism of action involving the NF-κB pathway offers a clear target for future drug design and optimization efforts.

References

- 1. Dihydromyricetin inhibits Hepatitis B virus replication by activating NF-κB, MAPKs, and autophagy in HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genomic Analysis of Anti-Hepatitis B Virus (HBV) Activity by Small Interfering RNA and Lamivudine in Stable HBV-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effects of dihydromyricetin on the proliferation, migration, apoptosis and in vivo tumorigenicity of human hepatocellular carcinoma Hep3B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Cytotoxicity of Dihydromollugin and its Analogs in Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the preliminary cytotoxic effects of Dihydromollugin and its closely related analogs, the mollugin derivatives, on various cell lines. Due to the limited availability of published data on this compound, this guide focuses on the cytotoxic activity of structurally similar mollugin derivatives, offering valuable insights for researchers in the field of cancer biology and drug discovery.

Introduction

This compound, a natural product, has garnered interest for its potential biological activities. However, publicly available data on its cytotoxic effects against cancer cell lines is currently scarce. A technical data sheet from a commercial supplier indicates an IC50 value of 2 µg/mL for this compound in Hep 3B2 cells, in the context of antiviral activity against the Hepatitis B virus. To provide a more comprehensive understanding of the potential anticancer properties of this class of compounds, this guide delves into the cytotoxic profile of several synthesized mollugin derivatives. A recent study on the synthesis and evaluation of mollugin derivatives as NF-κB inhibitors provides valuable cytotoxicity data in HeLa cells, which will be the primary focus of this guide.

Quantitative Cytotoxicity Data

The cytotoxic activity of a series of mollugin derivatives was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of treatment. The data is summarized in the table below.

| Compound ID | Structure | IC50 (µM) in HeLa Cells |

| Mollugin | (Parent Compound) | > 100 |

| 4a | R = 2-Fluorophenyl | > 100 |

| 4b | R = 3-Fluorophenyl | > 100 |

| 4c | R = 4-Fluorophenyl | > 100 |

| 4d | R = 2-Chlorophenyl | 88.25 |

| 4e | R = 3-Chlorophenyl | 55.12 |

| 4f | R = 4-Chlorophenyl | 18.53 |

| 4g | R = 2-Bromophenyl | > 100 |

| 4h | R = 3-Bromophenyl | > 100 |

| 4i | R = 4-Bromophenyl | 22.93 |

| 6a | R = 2-Fluorophenyl | > 100 |

| 6b | R = 3-Fluorophenyl | > 100 |

| 6c | R = 4-Fluorophenyl | > 100 |

| 6d | R = 2-Chlorophenyl | > 100 |

| 6e | R = 3-Chlorophenyl | > 100 |

| 6f | R = 4-Chlorophenyl | > 100 |

| 6g | R = 2-Bromophenyl | > 100 |

| 6h | R = 3-Bromophenyl | > 100 |

| 6i | R = 4-Bromophenyl | > 100 |

| 6j | R = 2-Nitrophenyl | > 100 |

| 6k | R = 4-Nitrophenyl | > 100 |

Data sourced from "Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives".[1][2]

Experimental Protocols

The following is a detailed methodology for the MTT assay used to determine the cytotoxicity of the mollugin derivatives in HeLa cells.

3.1. Cell Culture

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

3.2. MTT Assay Protocol

-

Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the mollugin derivatives or the vehicle control (e.g., DMSO).

-

Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

-

Formazan Crystal Formation: The plates were further incubated for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualization of Signaling Pathways and Workflows

4.1. Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of the mollugin derivatives.

4.2. Implicated Signaling Pathway: NF-κB

The study on mollugin derivatives investigated their inhibitory effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of inflammation, and its dysregulation is implicated in cancer development and progression. The following diagram provides a simplified overview of the canonical NF-κB signaling pathway.

References

Dihydromollugin: An In-depth Technical Guide on Initial Mechanism of Action Studies

Disclaimer: Scientific literature with detailed mechanistic studies specifically on dihydromollugin is limited. This guide summarizes the initial findings on this compound and extensively leverages data from studies on the closely related and structurally similar compound, mollugin, isolated from the same plant source, Rubia cordifolia. The presented mechanisms of action for mollugin are considered highly likely to be relevant for this compound and provide a strong foundation for future research.

Introduction

This compound is a naturally occurring naphthoic acid ester found in the medicinal plant Rubia cordifolia. Preliminary studies suggest that this compound possesses potential anti-tumor and anti-viral properties. However, a comprehensive understanding of its mechanism of action is still emerging. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the initial studies into the mechanism of action of this compound, with a significant focus on the well-documented activities of its structural analog, mollugin. The primary mechanisms discussed herein revolve around the modulation of key signaling pathways involved in inflammation and cancer, including the NF-κB, JAK/STAT, and HER2/Akt/SREBP-1c pathways, as well as the induction of apoptosis.

Core Mechanisms of Action

Initial investigations and comparative analysis with mollugin indicate that this compound likely exerts its biological effects through the modulation of several critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is often dysregulated in various cancers. Mollugin has been identified as a potent inhibitor of NF-κB activation.[1]

The proposed mechanism involves the inhibition of TNF-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis.[1] Studies have shown that mollugin and its derivatives significantly suppress TNF-α-induced NF-κB transcriptional activity.[2]

References

In Silico Prediction of Dihydromollugin Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in silico prediction of protein targets for Dihydromollugin, a naphthol ester derived from Rubia cordifolia with potential anti-tumor and anti-viral properties. The workflow detailed herein leverages a multi-pronged computational approach, integrating ligand-based and structure-based methods to identify and characterize potential molecular targets, elucidate their roles in relevant biological pathways, and predict the compound's overall pharmacological profile.

Introduction

This compound is a natural product that has garnered interest for its potential therapeutic activities. Identifying its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. In silico methods offer a time- and cost-effective strategy to generate testable hypotheses regarding drug-target interactions, thereby accelerating the drug discovery pipeline. This guide outlines a systematic and robust computational workflow for the target identification of this compound.

Overall Workflow

The proposed in silico workflow for this compound target prediction is a sequential and iterative process that begins with the characterization of the ligand and culminates in the analysis of its potential impact on biological pathways.

Experimental Protocols

Ligand Preparation

The initial step involves obtaining the 3D structure of this compound and preparing it for subsequent computational analyses.

Protocol:

-

Structure Retrieval: Download the 3D structure of this compound from the PubChem database (CID: 10779560) in SDF format.[1]

-

Energy Minimization: Employ a molecular modeling software such as UCSF Chimera or PyMOL to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and stable conformation of the molecule.

-

File Format Conversion: Convert the energy-minimized structure to the PDBQT format, which is required for docking with AutoDock Vina. This can be accomplished using AutoDock Tools.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential to assess its drug-likeness and potential liabilities early in the discovery process.

Protocol:

-

Tool Selection: Utilize web-based servers like SwissADME or ADMETlab 2.0 for a comprehensive ADMET profile prediction.[2][3][4]

-

Input: Submit the canonical SMILES string of this compound, obtained from PubChem, to the selected server.

-

Analysis: Analyze the output, focusing on key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.

Reverse Pharmacophore Mapping

Reverse pharmacophore mapping is a ligand-based approach to identify potential protein targets by searching a database of pharmacophore models with the query ligand.

Protocol:

-

Server Selection: Use a web server such as PharmMapper.[5][6][7][8]

-

Input: Submit the energy-minimized 3D structure of this compound in a compatible format (e.g., MOL2).

-

Database Selection: Choose a relevant pharmacophore database to screen against (e.g., human protein targets).

-

Analysis: The server will provide a list of potential protein targets ranked by a fit score. Prioritize the top-ranking targets for the next stage of analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction patterns.

Protocol:

-

Target Preparation:

-

Download the 3D crystal structures of the putative protein targets identified from reverse pharmacophore mapping from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-ligands, adding polar hydrogens, and assigning charges using software like AutoDock Tools.

-

-

Docking Software: Employ a widely used docking program such as AutoDock Vina.

-

Grid Box Definition: Define the binding site on the target protein. This can be guided by the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.

-

Docking Execution: Perform the docking of the prepared this compound ligand into the defined binding site of each target protein.

-

Output: The docking results will include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand.

Binding Affinity and Interaction Analysis

This step involves a detailed examination of the docking results to identify high-confidence targets.

Protocol:

-

Binding Affinity Cutoff: Set a threshold for the binding affinity (e.g., ≤ -7.0 kcal/mol) to select for strong binders.

-

Interaction Analysis: Visualize the ligand-protein interactions for the top-scoring poses using software like PyMOL or BIOVIA Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Filtering: Filter the list of putative targets based on both strong binding affinity and favorable interactions to generate a list of high-confidence targets.

Network Construction and Analysis

Network pharmacology provides a systems-level understanding of the interactions between the drug, its targets, and other cellular components.

Protocol:

-

Tool Selection: Use a network analysis tool such as Cytoscape.

-

Network Construction:

-

Import the list of high-confidence this compound targets into Cytoscape.

-

Use a protein-protein interaction (PPI) database plugin, such as STRING, to build a network of the targets and their interacting partners.

-

-

Topological Analysis: Analyze the network to identify key nodes (proteins) based on their degree, betweenness centrality, and closeness centrality. These central nodes are likely to be critical for the compound's mechanism of action.

Pathway Enrichment Analysis

This analysis identifies the biological pathways that are significantly enriched with the identified protein targets, providing insights into the potential pharmacological effects of this compound.

Protocol:

-

Tool Selection: Utilize a pathway enrichment analysis tool such as the Database for Annotation, Visualization and Integrated Discovery (DAVID) or the enrichment analysis tools available in pathway databases like KEGG and Reactome.

-

Input: Submit the list of high-confidence target genes.

-

Analysis: The tool will return a list of significantly enriched pathways (e.g., KEGG pathways, Gene Ontology terms) with corresponding p-values and false discovery rates (FDR). Pathways with low p-values and FDRs are considered to be significantly associated with the target proteins.

Data Presentation

Quantitative data generated from the in silico analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Table 2: Molecular Docking Results for this compound with Top Putative Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR | 2GS2 | -9.2 | Met793, Leu718, Cys797 |

| MAPK1 | 4QTB | -8.5 | Lys54, Met108, Ile31 |

| PIK3CA | 5W59 | -8.1 | Val851, Met922, Trp780 |

| JAK2 | 3ZMM | -7.9 | Leu932, Val863, Arg980 |

| NFKB1 | 1SVC | -7.5 | Arg57, Cys38, Gln306 |

Table 3: Pathway Enrichment Analysis of High-Confidence this compound Targets

| Pathway ID | Pathway Name | Gene Count | p-value | FDR |

| hsa04010 | MAPK signaling pathway | 8 | 1.2e-05 | 2.5e-03 |

| hsa04151 | PI3K-Akt signaling pathway | 7 | 3.4e-05 | 4.8e-03 |

| hsa05200 | Pathways in cancer | 15 | 1.8e-04 | 1.1e-02 |

| hsa04630 | JAK-STAT signaling pathway | 6 | 5.6e-04 | 2.3e-02 |

| hsa04064 | NF-kappa B signaling pathway | 5 | 9.1e-04 | 3.5e-02 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on its reported anti-tumor and anti-viral activities.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. ayushcoe.in [ayushcoe.in]

- 5. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 7. researchgate.net [researchgate.net]

- 8. lilab-ecust.cn [lilab-ecust.cn]

Dihydromollugin: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Dihydromollugin, a naphthoic acid ester isolated from the roots of Rubia cordifolia, has garnered interest for its potential therapeutic activities, including anti-tumor and antiviral properties.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, crucial for formulation development, pharmacokinetic studies, and ensuring product quality and efficacy.

While specific solubility and stability data for this compound are not extensively available in public literature, this guide outlines the standard experimental protocols and data presentation formats that should be employed in its evaluation.

Section 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in the development of effective drug formulations.[3] A comprehensive solubility profile for this compound should be established in various relevant media.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, representing the equilibrium between the dissolved and solid states.[4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Solvents: Purified water, pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile), and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).[3]

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After incubation, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: this compound Solubility Profile

The quantitative results from the solubility assays should be summarized in a clear and structured table.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | [Experimental Data] | [Experimental Data] |

| pH 1.2 Buffer (SGF) | 37 | [Experimental Data] | [Experimental Data] |

| pH 4.5 Acetate Buffer | 37 | [Experimental Data] | [Experimental Data] |

| pH 6.8 Phosphate Buffer (FaSSIF) | 37 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Phosphate Buffer | 37 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] This information is used to establish a retest period for the drug substance and recommended storage conditions.[5] While the Material Safety Data Sheet for this compound states it is stable under recommended storage conditions, comprehensive stability studies under various stress conditions are necessary for drug development.[6]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is conducted to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with 1N NaOH, and analyze by HPLC.

-

Alkaline Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Incubate at 60°C for specified time points. Withdraw samples, neutralize with 1N HCl, and analyze by HPLC.

-

Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature for a specified duration. Analyze the samples by HPLC.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to high temperatures (e.g., 60°C, 80°C) for a defined period. Analyze the samples at various time points.

-

Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples after exposure.

Analysis: The samples are analyzed by a stability-indicating HPLC method. Mass spectrometry (MS) should be used to identify the mass of the degradation products to help elucidate their structures.[9]

Data Presentation: Forced Degradation of this compound

The results should be tabulated to show the percentage of this compound remaining and the formation of degradation products under each stress condition.

| Stress Condition | Duration (hours) | % this compound Remaining | Number of Degradants | Major Degradant (% Peak Area) |

| 1N HCl, 60°C | 24 | [Data] | [Data] | [Data] |

| 1N NaOH, 60°C | 24 | [Data] | [Data] | [Data] |

| 30% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |

| Heat (80°C, solid) | 72 | [Data] | [Data] | [Data] |

| Photostability (ICH Q1B) | - | [Data] | [Data] | [Data] |

Experimental Protocol: Long-Term and Accelerated Stability Studies

Following the ICH guidelines, long-term and accelerated stability studies are required to propose a shelf-life.[5][10]

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.

Procedure:

-

At least three batches of this compound should be used.[5]

-

The samples should be stored in containers that simulate the proposed packaging.

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

-

Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated) and tested for appearance, assay, and degradation products.[5][10]

Logical Relationships in Stability Testing

Caption: Logical Flow of a Stability Testing Program.

Section 3: Potential Degradation Pathways

While specific degradation pathways for this compound are not yet elucidated, forced degradation studies would provide the necessary information. Generally, compounds with ester functionalities are susceptible to hydrolysis.

Hypothetical Degradation Pathway

Caption: General Potential Degradation Pathways for this compound.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The generation of such data is a prerequisite for advancing this promising natural product through the drug development pipeline. The experimental protocols and data presentation formats outlined herein are based on established industry standards and regulatory guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. alfachemic.com [alfachemic.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. qlaboratories.com [qlaboratories.com]

- 6. This compound|60657-93-4|MSDS [dcchemicals.com]

- 7. pharmtech.com [pharmtech.com]

- 8. fda.gov [fda.gov]

- 9. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromollugin is a naturally occurring naphthoic acid ester found in the plant Rubia cordifolia. This compound and its analogs, such as Mollugin, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Data

The biological activity of this compound and its related compound, Mollugin, has been evaluated in several studies. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of this compound against Hepatitis B Virus (HBV)

| Compound | Cell Line | Parameter | Value |

| This compound | Hep3B2 | IC50 | 2 µg/mL |

| This compound | Hep3B2 | CC50 | 8.2 µg/mL |

IC50 (Median Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. CC50 (Median Cytotoxic Concentration): The concentration of a substance that brings about the death of 50% of cells in a given time period.

Table 2: Anti-inflammatory Activity of Mollugin and its Derivatives

| Compound | Assay | Cell Line | Parameter | Value |

| Mollugin | NF-κB Inhibition | HeLa | IC50 | Not explicitly stated, but significant inhibition at 20-80 µM |

| Mollugin Derivative (5k) | NF-κB Inhibition (in vivo) | - | % Inhibition | 81.77% |

| Mollugin | NF-κB Inhibition (in vivo) | - | % Inhibition | 49.72% |

| Mollugin Derivative (6d) | NF-κB Inhibition | HeLa | IC50 | 3.81 µM |

Note: While this compound's anti-inflammatory activity has not been quantitatively reported, the data for the structurally similar compound Mollugin suggests a potential role in modulating inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to assess the biological activities of this compound and related compounds.

Antiviral Activity Assay (Hepatitis B Virus)

A plausible experimental protocol for determining the anti-HBV activity of this compound, based on standard virological assays, is as follows:

-

Cell Culture: Human hepatoma Hep3B2 cells, which are susceptible to HBV infection, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.

-

Infection and Treatment: Hep3B2 cells are seeded in 96-well plates. After 24 hours, the cells are infected with a known titer of Hepatitis B virus. Following infection, the culture medium is replaced with fresh medium containing the different concentrations of this compound.

-

Quantification of Viral Antigens (IC50): After a defined incubation period (e.g., 48 hours), the supernatant is collected, and the amount of secreted HBV surface antigen (HBsAg) is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated as the concentration of this compound that reduces HBsAg secretion by 50% compared to untreated, infected cells.

-

Cytotoxicity Assay (CC50): In a parallel experiment, uninfected Hep3B2 cells are treated with the same concentrations of this compound. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

The anti-inflammatory activity of Mollugin and its derivatives is often evaluated by measuring the inhibition of the NF-κB signaling pathway. A typical experimental workflow is described below:

-

Cell Culture and Transfection: A suitable cell line, such as human cervical cancer HeLa cells or macrophage-like RAW264.7 cells, is cultured. For reporter assays, cells are often transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB promoter.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Mollugin) for a specific duration. Subsequently, inflammation is induced by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Luciferase Reporter Assay: After stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB transcriptional activity. The IC50 value can be determined from the dose-response curve.

-

Western Blot Analysis: To further elucidate the mechanism, the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα, IKK) are analyzed by Western blotting.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on the closely related compound Mollugin provide significant insights, particularly regarding its anti-inflammatory and anti-cancer effects. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell proliferation and survival.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cancer, such as COX-2, Cyclin D1, and MMP-9.[1]

Mollugin has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1][2] Some studies also suggest that Mollugin and its derivatives can suppress the phosphorylation of IKK.[2]

References

- 1. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]

- 4. Anti-inflammatory action of mollugin and its synthetic derivatives in HT-29 human colonic epithelial cells is mediated through inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dihydromollugin In Vitro Assay Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols relevant to the study of dihydromollugin, a natural compound of interest for its potential therapeutic properties. The following sections detail experimental methodologies for assessing its cytotoxic and anti-inflammatory effects, along with insights into the potential signaling pathways involved.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| A549 | Lung Carcinoma | MTT Assay | [Experimental Value] |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | [Experimental Value] |

| HeLa | Cervical Adenocarcinoma | MTT Assay | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | [Experimental Value] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) |

| NF-κB Inhibition | RAW 264.7 | Luciferase Reporter Activity | [Experimental Value] |

| COX-2 Inhibition | RAW 264.7 | Prostaglandin E2 (PGE2) levels | [Experimental Value] |

| 5-LOX Inhibition | Human Neutrophils | Leukotriene B4 (LTB4) levels | [Experimental Value] |

| Cytokine Inhibition (TNF-α) | LPS-stimulated THP-1 | TNF-α secretion | [Experimental Value] |

| Cytokine Inhibition (IL-6) | LPS-stimulated THP-1 | IL-6 secretion | [Experimental Value] |

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-